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Compound Name: JNJ-26070109

Cat. No.: B15615440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target

engagement of JNJ-26070109, a selective antagonist of the cholecystokinin 2 (CCK2)

receptor. We will explore experimental approaches to confirm the interaction of JNJ-26070109
with its target in a cellular context and compare its performance with other known CCK2

receptor antagonists.

Introduction to JNJ-26070109 and its Target
JNJ-26070109 is a potent and selective, orally bioactive antagonist of the cholecystokinin 2

(CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a

significant role in various physiological processes, including the regulation of gastric acid

secretion and the growth of the gastrointestinal mucosa.[1][3] Antagonism of this receptor is a

therapeutic strategy for conditions such as gastroesophageal reflux disease (GERD).[2][3]

Validating that a compound like JNJ-26070109 engages the CCK2 receptor in cells is a critical

step in its development and pharmacological characterization.

Comparative Analysis of CCK2 Receptor
Antagonists
The following table summarizes the binding affinities of JNJ-26070109 and alternative CCK2

receptor antagonists. This data is crucial for comparing the potency of these compounds.
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Compound Target Receptor pKi (human) Reference

JNJ-26070109 CCK2 8.49 [1]

L-365,260 CCK2 ~8.1

YF476 CCK2 ~8.9

Z-360 CCK2 ~8.5

Experimental Protocols for Validating Target
Engagement
Validating the engagement of JNJ-26070109 with the CCK2 receptor in a cellular environment

requires specific assays that can measure the functional consequences of receptor

antagonism. Here are detailed protocols for key experiments.

Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from

the CCK2 receptor, providing a quantitative measure of binding affinity (Ki).

Protocol:

Cell Culture: Culture cells expressing the human CCK2 receptor (e.g., HEK293-CCK2R

cells) to a density of 80-90% confluency.

Membrane Preparation: Harvest the cells, homogenize them in a cold buffer (e.g., 50 mM

Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane

pellet in the assay buffer.

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled CCK2

receptor ligand (e.g., [3H]-pentagastrin), and varying concentrations of the test compound

(JNJ-26070109 or alternatives).

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to

allow binding to reach equilibrium.
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Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate

bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific

binding.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the

Cheng-Prusoff equation.

Calcium Mobilization Assay
Activation of the CCK2 receptor leads to an increase in intracellular calcium concentration. This

assay measures the ability of an antagonist to block this agonist-induced calcium influx.

Protocol:

Cell Culture and Dye Loading: Plate CCK2 receptor-expressing cells in a black-walled, clear-

bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM) according to the manufacturer's instructions.

Compound Incubation: Add varying concentrations of the antagonist (JNJ-26070109 or

alternatives) to the wells and incubate for a specific period to allow for receptor binding.

Agonist Stimulation: Add a known CCK2 receptor agonist (e.g., gastrin or pentagastrin) to

the wells to stimulate the receptor.

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over

time using a fluorescence plate reader.

Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in

the agonist-induced fluorescence signal (IC50).

Visualizing Cellular Mechanisms and Workflows
CCK2 Receptor Signaling Pathway
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The following diagram illustrates the signaling cascade initiated by the activation of the CCK2

receptor and the point of intervention for an antagonist like JNJ-26070109.
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Caption: CCK2 Receptor Signaling and Antagonism.

Experimental Workflow for Calcium Mobilization Assay
This diagram outlines the key steps involved in the calcium mobilization assay to assess

antagonist activity.
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Caption: Calcium Mobilization Assay Workflow.

Logical Relationship of Target Engagement Validation
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This diagram illustrates the logical flow from identifying a compound to validating its specific

cellular activity.
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Caption: Logic for Validating Target Engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15615440#validating-jnj-26070109-target-
engagement-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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